
N-Methoxy-N-methyl-4-(4-methylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-N-methyl-4-(4-methylphenyl)butanamide is an organic compound with the molecular formula C12H17NO2 It is a derivative of butanamide, featuring a methoxy group and a methyl group attached to the nitrogen atom, and a 4-methylphenyl group attached to the butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-4-(4-methylphenyl)butanamide typically involves the reaction of 4-methylphenylbutanoic acid with N-methoxy-N-methylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond.
-
Step 1: Formation of 4-methylphenylbutanoyl chloride
- React 4-methylphenylbutanoic acid with thionyl chloride (SOCl2) in an inert solvent like dichloromethane.
- The reaction is typically carried out at room temperature, and the resulting 4-methylphenylbutanoyl chloride is purified by distillation.
-
Step 2: Formation of this compound
- React the purified 4-methylphenylbutanoyl chloride with N-methoxy-N-methylamine in the presence of a base such as triethylamine.
- The reaction mixture is stirred at room temperature for several hours, and the product is isolated by extraction and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-4-(4-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of N-methyl-4-(4-methylphenyl)butanamide.
Reduction: The amide bond can be reduced to form the corresponding amine, N-methoxy-N-methyl-4-(4-methylphenyl)butanamine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: N-methyl-4-(4-methylphenyl)butanamide.
Reduction: N-methoxy-N-methyl-4-(4-methylphenyl)butanamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-Methoxy-N-methyl-4-(4-methylphenyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its structural features make it a candidate for investigating binding affinities and specificities.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways, is ongoing. Its ability to interact with biological molecules makes it a valuable tool in medicinal chemistry.
Industry: this compound is used in the production of specialty chemicals and materials. Its properties can be leveraged to create new polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-4-(4-methylphenyl)butanamide involves its interaction with specific molecular targets. The methoxy and methyl groups on the nitrogen atom can participate in hydrogen bonding and hydrophobic interactions, respectively, with target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methyl-4-(4-methoxyphenyl)butanamide: Similar structure but with an additional methoxy group on the phenyl ring.
N-Methoxy-N-methyl-4-(4-chlorophenyl)butanamide: Similar structure but with a chlorine atom on the phenyl ring.
N-Methoxy-N-methyl-4-(4-nitrophenyl)butanamide: Similar structure but with a nitro group on the phenyl ring.
Uniqueness
N-Methoxy-N-methyl-4-(4-methylphenyl)butanamide is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.
Properties
CAS No. |
827345-02-8 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-methoxy-N-methyl-4-(4-methylphenyl)butanamide |
InChI |
InChI=1S/C13H19NO2/c1-11-7-9-12(10-8-11)5-4-6-13(15)14(2)16-3/h7-10H,4-6H2,1-3H3 |
InChI Key |
ZCQTZHDNVGYGBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



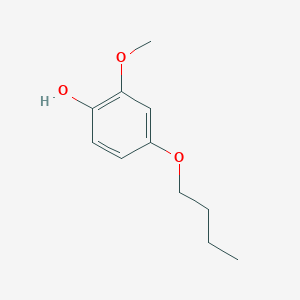
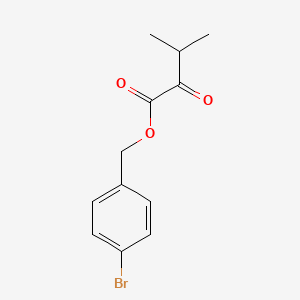
![(4R)-4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14203289.png)
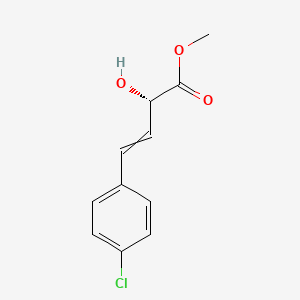
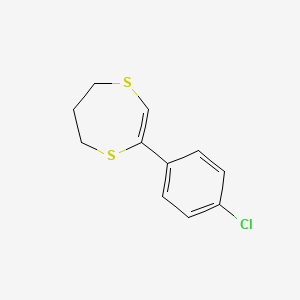
![Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid](/img/structure/B14203311.png)
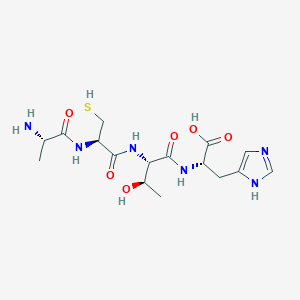
![3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14203339.png)
![(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal](/img/structure/B14203344.png)

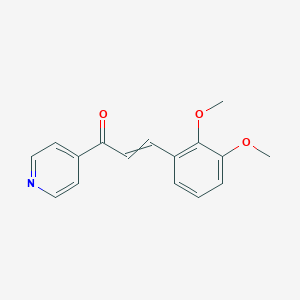
![2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide](/img/structure/B14203365.png)
![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
